![molecular formula C17H12FN3O B2717662 N-[Cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide CAS No. 1384743-90-1](/img/structure/B2717662.png)

N-[Cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

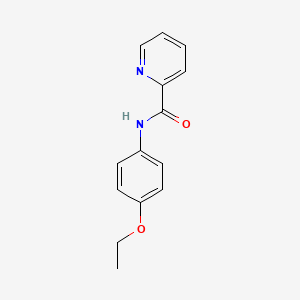

N-[Cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide, also known as CFI-400945, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

科学的研究の応用

Fluorescent Probes for Biomedical Applications

Research into indolizine derivatives, such as the indolizino[3,2-c]quinolines, highlights their suitability as fluorescent probes. These compounds, developed through oxidative Pictet-Spengler cyclization, exhibit desirable optical properties, suggesting potential applications in aqueous systems for biomedical imaging or as sensors for biological molecules (Park et al., 2015).

Detection of Cyanide Ions

Innovations in chromogenic compounds for cyanide detection have led to the development of molecules that undergo a visible change in the presence of cyanide ions. These changes facilitate the colorimetric identification of cyanide in water, a crucial development given cyanide's toxicity. Compounds leveraging the indoline and benzooxazine frameworks have demonstrated efficacy in this area, offering a basis for further research into similar compounds for environmental monitoring (Tomasulo et al., 2006).

Antituberculosis Agents

The investigation into indole-2-carboxamides reveals their promise as antituberculosis agents. Initial screening against Mycobacterium tuberculosis identified these compounds for their low micromolar potency, with subsequent modifications enhancing their effectiveness and pharmacokinetic properties. This suggests that similar structural frameworks, including indolizine derivatives, might offer new pathways for TB drug development (Kondreddi et al., 2013).

Cytotoxic and Antioxidant Activities

Research on N-{5-((4-fluorophenyl) carbonyl)-1H-benzimidazol-2-yl} -2-(3-oxo-2, 3- dihydro-1H-substitutedisoindol-1-yl) hydrazine carboxamides has explored their potential in cytotoxic and antioxidant activities. Such studies indicate the value of exploring indolizine derivatives for their potential therapeutic benefits in treating cancer or mitigating oxidative stress (IOSR Journals, Kolanpaka & Gade, 2015).

Acid-Responsive Photoluminescence

The discovery of acid-responsive photoluminescent materials, such as 6-Amino-8-cyanobenzo[1, 2-b]indolizines, which exhibit dramatic blue shifts in fluorescence upon protonation, opens new avenues for sensing and imaging technologies. These findings underscore the potential of utilizing specific indolizine derivatives in developing pH sensors or imaging agents that respond to the acidic environments typical of certain disease states (Outlaw et al., 2016).

作用機序

Target of Action

The exact target of AKOS033249159 is currently unknown. Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Without specific information on AKOS033249159, it’s challenging to determine the exact biochemical pathways it affects. Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Similar compounds have been found to have diverse biological activities, suggesting that akos033249159 may also have multiple effects at the molecular and cellular level .

特性

IUPAC Name |

N-[cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O/c18-15-7-2-1-6-14(15)16(10-19)20-17(22)12-9-13-5-3-4-8-21(13)11-12/h1-9,11,16H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYZFHFMMBLUFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C#N)NC(=O)C2=CN3C=CC=CC3=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[cyano(2-fluorophenyl)methyl]indolizine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholin-2-yl]acetic acid](/img/structure/B2717579.png)

![N-(4-bromobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2717583.png)

![Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride](/img/no-structure.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1,2,4-benzotriazine-3-carboxamide;hydrochloride](/img/structure/B2717593.png)

![N-(2,5-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2717596.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-fluorophenyl)thiazolidine-3-carboxamide](/img/structure/B2717598.png)

![5-Benzylsulfanyl-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2717600.png)

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2717601.png)